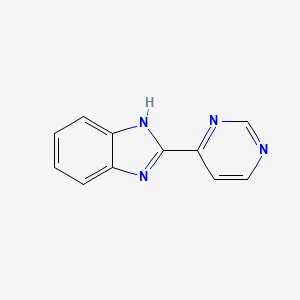

Benzimidazole, 2-(4-pyrimidinyl)-

Description

Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry

The benzimidazole scaffold holds a privileged position in medicinal chemistry, a status earned over decades of research. nih.gov Its journey began with the discovery of its structural presence in vitamin B12. igminresearch.com This finding spurred interest in benzimidazole as a pharmacophore, which is a structural unit responsible for a molecule's biological activity. Scientists recognized that the benzimidazole structure is a bioisostere of naturally occurring purines, allowing it to interact with biological targets such as enzymes and receptors. researchgate.net

This early insight led to the exploration and development of a wide array of benzimidazole-containing drugs. nih.gov Over the years, these derivatives have demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antifungal, antiviral, anticancer, and antihistaminic properties. nih.govresearchgate.net The successful synthesis of numerous benzimidazole derivatives has cemented its reputation as an indispensable anchor for the discovery of new therapeutic agents. nih.gov

Structural Features and Unique Characteristics of the Benzimidazole-Pyrimidinyl Moiety

The structure of Benzimidazole, 2-(4-pyrimidinyl)- is defined by the fusion of a benzene (B151609) and an imidazole (B134444) ring, creating the benzimidazole core, which is then substituted at its second carbon with a pyrimidine (B1678525) ring. This arrangement results in a largely planar, rigid structure with delocalized π-electrons across the entire ring system.

Key structural features include:

Benzimidazole Core: A bicyclic system that is electron-rich and capable of participating in various non-covalent interactions. The N-H group in the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. researchgate.net

Rotational Freedom: There is a degree of rotational freedom around the single bond connecting the benzimidazole and pyrimidine rings. The preferred conformation would likely be influenced by steric and electronic interactions between the two ring systems, a feature that has been noted in structural analyses of similar compounds like 2-(4-methylpyridin-2-yl)-1H-benzimidazole. mdpi.com

This combination of features makes the molecule an interesting candidate for interacting with biological macromolecules, such as the ATP-binding sites of kinases.

Overview of Academic Research Trajectories for Benzimidazole Derivatives in Chemical Biology and Drug Discovery (Excluding Clinical Outcomes)

While direct academic research on Benzimidazole, 2-(4-pyrimidinyl)- is not extensively documented, the research trajectories of its close structural analogues offer a clear indication of its potential applications. A significant area of investigation for related compounds is in the development of kinase inhibitors for cancer research. bohrium.comnih.gov

For instance, derivatives where a pyrimidine ring is attached to the benzimidazole nitrogen (isomeric to the title compound) have been synthesized and evaluated as inhibitors of specific kinases like V600E-mutated BRAF. nih.gov Similarly, research on 1-phenyl-2-pyrimidyl-1H-benzimidazole derivatives identified compounds with inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases. mdpi.com The general strategy involves using the benzimidazole-pyrimidine scaffold to mimic the adenine (B156593) part of ATP, thereby competing for the enzyme's binding site.

Research on other closely related structures, such as 2-(pyridin-yl)benzimidazoles (where a pyridine (B92270) ring replaces pyrimidine), has also been prominent. These compounds have been investigated as ligands in coordination chemistry and as potential anticancer agents. derpharmachemica.com For example, a 2-(4-pyridyl)benzimidazole (B64961) derivative was identified as a potent inhibitor of Protein Kinase N2 (PKN2). The table below summarizes the inhibitory activities of some related benzimidazole derivatives against various kinases, highlighting the focus of academic research in this area.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600E-BRAF | 0.49 µM (for compound 12l) | nih.gov |

| 1-(2-aminopyrimidin-4-yl)-2-(naphthalen-2-yl)-1H-benzo[d]imidazol-6-ol | JNK3 | - | mdpi.com |

| Benzyl (B1604629) 2-(1H-imidazol-1-yl) pyrimidine analogues | BRAF V600E / CRAF | 38.3 nM / 8.79 nM (for compound 10c) | nih.gov |

| 2-(4-pyridyl)-benzimidazole derivative (Compound 5) | PKN2 | 0.064 µM | nih.gov |

This data underscores the prevailing research trend of exploring substituted benzimidazoles as kinase inhibitors in the context of drug discovery, a path that Benzimidazole, 2-(4-pyrimidinyl)- would likely follow if subjected to biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2-pyrimidin-4-yl-1H-benzimidazole |

InChI |

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |

InChI Key |

KHZYWMQALSTVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzimidazole, 2 4 Pyrimidinyl and Its Analogues

Classical Condensation Reactions for Benzimidazole (B57391) Nucleus Formation

The cornerstone of benzimidazole synthesis has traditionally been the condensation reaction of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. This approach, often referred to as the Phillips-Ladenburg synthesis, provides a direct and versatile route to the benzimidazole core. semanticscholar.orgresearchgate.net

Condensation of o-Phenylenediamine with Aldehydes, Carboxylic Acids, and Their Derivatives

The most prevalent method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with aldehydes or carboxylic acids. semanticscholar.orgresearchgate.netnih.gov In the context of synthesizing Benzimidazole, 2-(4-pyrimidinyl)-, the key precursors would be o-phenylenediamine and pyrimidine-4-carboxaldehyde or pyrimidine-4-carboxylic acid.

The reaction with an aldehyde, such as 4-pyridinecarboxaldehyde (a close analogue to pyrimidine-4-carboxaldehyde), proceeds through an initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. nih.gov The use of carboxylic acids typically requires harsher reaction conditions, often involving high temperatures and the presence of a strong acid catalyst to facilitate dehydration. semanticscholar.orgresearchgate.net

A variety of reagents and conditions have been explored for this condensation. For instance, the reaction can be carried out in different solvents, and various oxidizing agents can be employed to facilitate the final aromatization step. semanticscholar.org

Table 1: Examples of Classical Condensation Reactions for 2-Substituted Benzimidazoles

| o-Phenylenediamine Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine | 4-Pyridinecarboxaldehyde | 2-(Pyridin-4-yl)benzimidazole | scielo.br |

| o-Phenylenediamine | Anisaldehyde | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | niscpr.res.in |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | semanticscholar.org |

Variations in Condensation Conditions and Reactants for Substituted Benzimidazoles

To enhance the efficiency and scope of the classical condensation, numerous variations in reaction conditions have been developed. These include the use of different solvents, catalysts, and temperatures. For example, the condensation of o-phenylenediamine with various aldehydes has been successfully achieved in ethanol at elevated temperatures. niscpr.res.in The choice of reactants can also be expanded to include derivatives of carboxylic acids such as esters, nitriles, and amides, which can offer advantages in terms of reactivity and reaction conditions. nih.gov

Furthermore, the use of substituted o-phenylenediamines allows for the synthesis of a wide array of benzimidazole analogues with diverse substitution patterns on the benzene (B151609) ring. This versatility is crucial for tuning the physicochemical and biological properties of the final compounds.

Catalytic Approaches in the Synthesis of 2-Substituted Benzimidazoles

To overcome the often harsh conditions of classical methods and to improve yields and selectivity, catalytic approaches have gained significant traction in benzimidazole synthesis.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysts have been employed to facilitate the synthesis of 2-substituted benzimidazoles under milder conditions. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the reaction between o-phenylenediamine and aldehydes. nih.gov Copper(II) hydroxide has also been utilized as a catalyst for the condensation of o-phenylenediamine with aldehydes in methanol at room temperature. semanticscholar.org Other metal catalysts, including those based on iron and cobalt, have been reported to promote the redox condensation of 2-nitroanilines with benzylamines to form 2-aryl benzimidazoles. organic-chemistry.org

Organocatalytic and Biocatalytic Syntheses

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. While specific examples for the synthesis of 2-(4-pyrimidinyl)benzimidazole using organocatalysts are not extensively documented, the general application of organocatalysts in benzimidazole synthesis is a growing field. For example, imidazole (B134444) itself can act as an organocatalyst in certain multicomponent reactions. ias.ac.in Chiral organocatalysts have also been used to achieve asymmetric synthesis of benzimidazole derivatives. researchgate.netnih.gov Biocatalysis, utilizing enzymes to carry out chemical transformations, represents another green and highly selective approach, although its application in the synthesis of this specific compound is still in its nascent stages.

Green Chemistry Principles in the Synthesis of Benzimidazole, 2-(4-pyrimidinyl)- Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. researchgate.net These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

One of the most effective green chemistry techniques is the use of microwave irradiation. nih.govresearchgate.net The synthesis of 2-(pyridin-4-yl)benzimidazole, an analogue of the target compound, has been successfully achieved using microwave irradiation in the presence of sodium bisulfite as a catalyst and N,N-Dimethylacetamide (DMA) as the solvent. This method significantly reduces reaction times to as little as 30 minutes and provides good yields. scielo.br

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of benzimidazole derivatives. nih.govnih.govresearchgate.net This method utilizes ultrasonic waves to accelerate the reaction, often leading to shorter reaction times and higher yields under milder conditions. The use of water as a solvent, whenever possible, is another key aspect of green benzimidazole synthesis. researchgate.net

Solvent-free reactions, where the reactants are mixed without a solvent, also represent a significant step towards greener synthesis by minimizing waste. semanticscholar.org

Table 2: Green Synthetic Approaches for Benzimidazole Derivatives

| Synthetic Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Synthesis of 2-(pyridin-4-yl)benzimidazole | scielo.br |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. | Synthesis of various heterocyclic compounds. | nih.govnih.govresearchgate.net |

| Use of Green Solvents | Water or other environmentally benign solvents to reduce pollution. | General principle in green chemistry. | researchgate.net |

| Solvent-Free Reactions | Minimizes waste by eliminating the need for a solvent. | Condensation of o-phenylenediamine with aldehydes. | semanticscholar.org |

Aqueous Media and Solvent-Free Reaction Systems

The development of synthetic protocols in aqueous media or under solvent-free conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of benzimidazole derivatives, these approaches offer benefits such as operational simplicity, reduced costs, and improved safety profiles.

One effective method involves the condensation of o-phenylenediamines with a range of aldehydes in an aqueous medium using L-Proline as a versatile and inexpensive organocatalyst. ijrar.org This reaction, conducted at reflux with a pH of 4.2, provides good to excellent yields of the desired benzimidazole products. ijrar.org The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and readily available nature.

Solvent-free synthesis, often conducted by grinding reactants together, is another powerful green alternative. The synthesis of 1,2-disubstituted benzimidazoles has been achieved by grinding o-phenylenediamines and aldehydes in the presence of p-toluenesulfonic acid. This method is noted for its high efficiency, short reaction times, and simple product isolation. nih.gov Similarly, the use of K4[Fe(CN)6] as a catalyst in a solvent-free reaction between a 1,2-diamine and an aldehyde, conducted by crushing the reactants in a mortar and pestle, yields benzimidazoles in under two minutes. researchgate.net Ionic liquids immobilized on magnetic nanoparticles have also been employed as recyclable catalysts for solvent-free benzimidazole synthesis, highlighting the focus on catalyst reusability. nih.gov

| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Aldehydes | L-Proline | Aqueous media, Reflux, pH 4.2 | Benzimidazole derivatives | Good to Excellent | ijrar.org |

| o-phenylenediamines, Aldehydes | p-toluenesulfonic acid | Solvent-free, Grinding | 1,2-disubstituted benzimidazoles | High | nih.gov |

| 1,2-diamine, Aldehyde | K4[Fe(CN)6] | Solvent-free, Room Temp., Grinding | Benzimidazoles | Excellent | researchgate.net |

| 1,2-benzenediamine, Aldehydes | CoFe2O4@SiO2@PAF-IL | Solvent-free | Benzimidazole derivatives | High | nih.gov |

Microwave-Assisted and Ultrasonic Syntheses

To accelerate reaction rates and improve yields, modern synthetic chemistry has increasingly adopted microwave (MW) irradiation and ultrasound (US) as energy sources. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, cleaner reactions, and often higher product yields. arkat-usa.org

Microwave-assisted organic synthesis (MAOS) has been effectively applied to produce a variety of benzimidazole derivatives. nih.govacs.org For example, the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation leads to benzimidazole derivatives in good yields and short reaction times. nih.gov This method has also been used to synthesize benzimidazole derivatives containing other heterocyclic rings, such as the 1,2,4-triazole ring, providing pure products within minutes. nih.gov The efficiency of MAOS is often attributed to its ability to rapidly and uniformly heat the reaction mixture, which can accelerate reaction kinetics.

Ultrasonic irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation. This technique has been successfully used for the synthesis of 2-substituted benzimidazoles. One protocol involves the reaction of o-phenylenediamine and aryl aldehydes using MnO2 nanoparticles as an oxidant in an ethanol-water solvent under ultrasound, resulting in high yields and easy work-up. mdpi.com Another approach utilizes a polymer-supported trifluoromethanesulfonic acid catalyst for the synthesis of benzimidazoles from aldehydes and o-phenylenediamine under solvent-free ultrasonic conditions. mdpi.com The combination of ultrasound with novel catalytic systems, such as rare-earth nanostructured catalysts, has also proven effective for synthesizing benzimidazole derivatives in water. mdpi.com

| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iminoester hydrochlorides, 4,5-dichloro-1,2-phenylenediamine | - | Microwave Irradiation | Benzimidazole derivatives | Good | nih.gov |

| o-phenylenediamine, Formic acid | - | Microwave Irradiation | Benzimidazole | >90% | |

| o-phenylenediamine, Aryl aldehydes | MnO2 nanoparticles | Ultrasound, EtOH/H2O | 2-aryl benzimidazoles | High | mdpi.com |

| Aldehydes, o-phenylenediamine | Polymer-supported TfOH | Ultrasound, Solvent-free | Benzimidazole derivatives | Excellent | mdpi.com |

| β-bromo-α,β-unsaturated aldehydes, 2-aminobenzimidazole | Et3N, MgSO4 | Microwave Irradiation, DMF | Pyrimido[1,2-a]benzimidazoles | - | nih.gov |

Advanced Synthetic Transformations for Introducing the 4-Pyrimidinyl Moiety

The direct formation of the bond between the benzimidazole C2 carbon and the pyrimidine (B1678525) C4 carbon is a key step in synthesizing compounds like Benzimidazole, 2-(4-pyrimidinyl)-. The classical and most direct approach for constructing the 2-substituted benzimidazole core is the Phillips–Ladenburg reaction, which involves the condensation of 1,2-diaminobenzenes with carboxylic acids. nih.govresearchgate.net In the context of the target molecule, this would involve the reaction of an o-phenylenediamine with pyrimidine-4-carboxylic acid.

Another widely used method is the Weidenhagen reaction, which condenses a 1,2-diaminobenzene with an aldehyde. nih.govresearchgate.net Therefore, reacting an appropriately substituted o-phenylenediamine with pyrimidine-4-carboxaldehyde in the presence of an oxidizing agent would yield the desired 2-(4-pyrimidinyl)benzimidazole structure. Various catalytic systems have been developed to improve the efficiency of this condensation under milder conditions. researchgate.netresearchgate.net

More advanced strategies can involve palladium-catalyzed cross-coupling reactions, although these are more commonly used for N-arylation or C-H activation at other positions on the benzimidazole ring. However, conceptually, a coupling between a 2-halobenzimidazole and a 4-stannylpyrimidine (Stille coupling) or a 4-boronylpyrimidine (Suzuki coupling) could be a viable, albeit less direct, route.

Synthetic Routes to Novel Benzimidazole-Pyrimidinyl Hybrid Structures and Fused Heterocyclic Systems

Beyond simple linkages, significant research has focused on creating more complex molecular architectures that incorporate both benzimidazole and pyrimidine rings, including fused systems where the rings share atoms. These structures, such as pyrimido[1,2-a]benzimidazoles, are of great interest due to their unique chemical properties. nih.gov

Two primary strategies dominate the synthesis of these fused systems:

Reaction of Aminobenzimidazoles with Bifunctional Reagents: This approach involves using a 2-aminobenzimidazole as a nucleophile, which reacts with a molecule containing two electrophilic sites to build the pyrimidine ring. For example, 2-aminobenzimidazole reacts with β-bromo-α,β-unsaturated aldehydes to form pyrimido[1,2-a]benzimidazoles. nih.gov Similarly, cyclocondensation of 2-aminobenzimidazole with isoflavones in the presence of a base like sodium methoxide can yield complex pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating portions of all reactants. nih.gov These reactions are valued for their simplicity and atom economy. The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved through three-component reactions involving a benzimidazole derivative, an aldehyde, and an active methylene compound. nih.gov

A tandem strategy combining ultrasound and a continuous flow system has been developed for the sustainable synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, demonstrating a commitment to green and efficient synthetic protocols for these complex fused systems. acs.org

| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-aminobenzimidazole, β-bromo-α,β-unsaturated aldehydes | Et3N, MgSO4, DMF, MW | Pyrimido[1,2-a]benzimidazoles | - | nih.gov |

| 2-aminobenzimidazole, Isoflavones | MeONa, MeOH | Pyrimido[1,2-a]benzimidazole derivatives | High | nih.gov |

| 2-aminobenzimidazoles, Acid chlorides | NaHCO3, DMF | Pyrimido[1,2-a]benzimidazoles | 76-98 | nih.gov |

| Benzimidazole derivative, Aldehyde, Active CH component | Various catalysts (e.g., ionic liquids) | Pyrimido[1,2-a]benzimidazoles | - | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Benzimidazole, 2 4 Pyrimidinyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(4-pyrimidinyl)benzimidazole derivatives in solution. Both ¹H and ¹³C NMR provide extensive information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(pyridin-4-yl)benzimidazole, a closely related analogue, reveals distinct signals for the protons on both the benzimidazole (B57391) and pyridine (B92270) rings. For instance, in a study using DMSO-d₆ as the solvent, the protons of the pyridine ring appeared as doublets at approximately 8.81 ppm and 8.20 ppm. scielo.br The protons of the benzimidazole moiety were observed as multiplets in the range of 7.28-7.80 ppm. scielo.br The broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is typically observed at a downfield chemical shift, around 13.1 ppm for 2-(2-pyridyl)benzimidazole (B74506). chemicalbook.com This significant downfield shift is characteristic of acidic protons involved in hydrogen bonding or located in a deshielding environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For 2-(pyridin-4-yl)benzimidazole, the carbon signals for the pyridine and benzimidazole rings are well-resolved. Representative chemical shifts in DMSO-d₆ include signals at approximately 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, and 116.1 ppm. scielo.br The number and chemical shifts of the signals confirm the presence and connectivity of the aromatic rings. The rapid tautomerism sometimes observed in substituted benzimidazoles, which can lead to fewer than expected signals, is not typically an issue for these compounds, with all expected carbon signals being present. arabjchem.org

| Nucleus | Compound Sub-structure | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | Pyridine H | 8.81 (d), 8.20 (d) | DMSO-d₆ | scielo.br |

| ¹H | Benzimidazole H | 7.28-7.80 (m) | DMSO-d₆ | scielo.br |

| ¹H | Imidazole N-H | ~13.1 | DMSO-d₆ | chemicalbook.com |

| ¹³C | Pyridine/Benzimidazole C | 116.1 - 149.5 | DMSO-d₆ | scielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of 2-(4-pyrimidinyl)benzimidazole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition.

For 2-(pyridin-4-yl)benzimidazole, the protonated molecule [M+H]⁺ is readily observed. In one study, the calculated mass for C₁₂H₁₀N₃ [M+H]⁺ was 196.0869, with the found value being 196.0815, confirming the molecular formula. scielo.br The mass spectrum of the isomeric 2-(2-pyridyl)benzimidazole shows a molecular ion peak at m/z 195, corresponding to the molecular weight of the compound. chemicalbook.com The fragmentation pattern can provide further structural information, with major fragments often arising from the cleavage of the bond between the benzimidazole and pyrimidine (B1678525) rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-(4-pyrimidinyl)benzimidazole derivatives. The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds.

Key vibrational bands observed in the IR spectrum of 2-(pyridin-4-yl)benzimidazole include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H group in the imidazole ring. rsc.orgnih.gov In some cases, this can overlap with C-H stretching vibrations. researchgate.net

C=N Stretching: A strong absorption band typically appears in the range of 1608-1623 cm⁻¹, corresponding to the C=N stretching vibration within the imidazole and pyrimidine rings. scielo.brrsc.org

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings. scielo.br

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100-3500 | rsc.orgnih.govresearchgate.net |

| C=N | Stretching | 1608-1623 | scielo.brrsc.org |

| Aromatic C=C | Stretching | 1400-1600 | scielo.br |

| Aromatic C-H | Stretching | >3000 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation within the molecule by measuring the absorption of light in the ultraviolet and visible regions. The absorption bands correspond to electronic transitions between different molecular orbitals.

The UV-Vis spectrum of benzimidazole derivatives typically shows multiple absorption bands. For instance, a benzimidazolo-chlorin derivative exhibited significant absorption maxima (λ_max) in dichloromethane (B109758) at 377.8, 427.2, 557.2, and 730.7 nm. nih.gov The extension of conjugation, such as the fusion of the benzimidazole ring to a larger system, can lead to a red-shift (bathochromic shift) in the absorption maxima. nih.gov The specific absorption wavelengths are influenced by the solvent and the substituents on the benzimidazole and pyrimidine rings. researchgate.netnih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

The crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)benzimidazole, a derivative of the target compound, has been determined. researchgate.net The analysis revealed that the pyrimidine and benzimidazole rings are nearly coplanar, with a small dihedral angle of 2.5°. researchgate.net The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net Such structural details are invaluable for understanding the supramolecular chemistry and physical properties of these compounds. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized 2-(4-pyrimidinyl)benzimidazole derivatives and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov The choice of a suitable solvent system, often a mixture of ethyl acetate (B1210297) and n-hexane, allows for the separation of the desired product from starting materials and byproducts. nih.gov Visualization under UV light is a common detection method. nih.gov

Column Chromatography: For preparative scale purification, column chromatography is widely used. nih.gov A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude product is eluted with an appropriate solvent system. By collecting fractions, the pure compound can be isolated. The selection of the eluent is guided by the results from TLC analysis. nih.gov

Structure Activity Relationship Sar Studies of Benzimidazole, 2 4 Pyrimidinyl Analogues and Positional Isomers

Impact of Substituents on the Benzimidazole (B57391) Ring System

The substitution pattern on the benzimidazole core is a key determinant of the biological activity of 2-(4-pyrimidinyl)benzimidazole analogues.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzimidazole ring significantly modulate the activity of the molecule. Generally, the introduction of electron-withdrawing groups (EWGs) tends to enhance the antimicrobial and anticancer activities of benzimidazole derivatives. For instance, studies on various benzimidazole series have shown that EWGs can improve the compound's ability to interact with biological targets. nih.gov

Influence of Halogenation, Alkyl, and Aryl Substitutions

Halogenation of the benzimidazole ring is a common strategy to enhance biological activity. The introduction of fluorine, chlorine, or bromine atoms can alter the molecule's lipophilicity, electronic distribution, and metabolic stability. For example, the synthesis of 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole is a key step in creating more complex derivatives with potential antibacterial properties. mdpi.com The presence of a chloro group at the C6 position is a feature in several biologically active benzimidazole compounds. mdpi.comnih.gov

Alkyl and aryl substitutions also play a crucial role. The introduction of a benzyl (B1604629) group at the N-1 position of the benzimidazole ring has been shown to enhance anti-inflammatory action. srrjournals.com Furthermore, bulky aromatic or heteroaromatic moieties at the C-2 position are often considered necessary for potent antimicrobial activity, highlighting the importance of steric factors in receptor binding. nih.gov

Role of N-Substitution on Biological Activity and Pharmacophore Interactions

Substitution at the N-1 position of the benzimidazole ring is critical for modulating biological activity and pharmacophore interactions. The NH group of an unsubstituted benzimidazole is acidic and participates in tautomerism, which can be crucial for binding to biological targets. srrjournals.com However, introducing substituents at the N-1 position can prevent this tautomerization and provide a fixed orientation for interaction with a receptor.

For example, the substitution of a benzyl group can enhance anti-inflammatory properties. srrjournals.com The nature of the N-substituent can influence the molecule's binding mode. In some kinase inhibitors, the N-1 atom of the benzimidazole ring forms hydrogen bonds with key amino acid residues in the hinge region of the enzyme's active site, sometimes mediated by a water molecule. nih.gov The choice of substituent can therefore dictate the strength and nature of these critical interactions.

Structural Modifications and Their Effects on the 4-Pyrimidinyl Moiety

The pyrimidinyl group at the C-2 position of the benzimidazole is a key component of the molecule's pharmacophore, and modifications to this moiety have profound effects on activity.

Positional Isomerism and Heteroatom Placement Effects in Pyrimidinyl Group

The point of attachment of the pyrimidine (B1678525) ring to the benzimidazole core is a critical factor. The compound in focus is 2-(4-pyrimidinyl)benzimidazole. Research comparing positional isomers, such as 2-(2'-pyridyl)benzimidazole and 2-(4'-pyridyl)benzimidazole, has shown that the arrangement of the nitrogen atom in the heterocyclic ring leads to significant differences in their physical and potentially biological properties. researchgate.net These differences arise from variations in the dihedral angle between the benzimidazole and the attached heteroaromatic ring, as well as different hydrogen-bonding patterns within the crystal structure. researchgate.net While direct comparisons for the 4-pyrimidinyl versus other pyrimidinyl isomers are less common in the provided literature, the principle that heteroatom placement critically affects molecular conformation and interaction potential holds true. This suggests that the 4-pyrimidinyl isomer possesses a distinct electronic and spatial profile compared to its 2- or 5-pyrimidinyl counterparts, which would translate to different biological activities.

Impact of Substitutions on the Pyrimidine Ring

Substituting the pyrimidine ring itself offers another avenue for optimizing biological activity. A series of 4-amino-6-benzimidazole-pyrimidines were designed as potent inhibitors of lymphocyte-specific tyrosine kinase (Lck). nih.gov In many dihydrofolate reductase (DHFR) inhibitors, a 2,4-diamino substitution on the pyrimidine ring is a common structural feature essential for antibacterial activity. mdpi.com

The introduction of various substituents can lead to synergistic effects. For instance, merging benzimidazole and pyrimidine nuclei with specific substitutions has been explored to create novel derivatives with improved biological potential and lower toxicity. mdpi.com In one study, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles demonstrated significant antiparasitic activity, with the substitution pattern on the phenyl group attached to the pyrimidine portion being critical for potency. mdpi.com Specifically, a 3-fluorophenyl substituent resulted in excellent activity against Leishmania major. mdpi.com

The table below summarizes the impact of various substitutions on the activity of benzimidazole analogues.

| Compound/Series | Substitution Site | Substituent | Observed Effect | Reference |

| 4-amino-6-benzimidazole-pyrimidines | Pyrimidine Ring | 4-amino | Potent Lck inhibition | nih.gov |

| Pyrimidine Derivatives | Pyrimidine Ring | 2,4-diamino | Key for antibacterial (DHFR inhibition) | mdpi.com |

| Pyrimido[1,2-a]benzimidazoles | Phenyl group on pyrimidine | 3-fluorophenyl | Excellent activity against L. major | mdpi.com |

| 1-benzyl substituted benzimidazoles | N-1 of Benzimidazole | Benzyl | Enhanced anti-inflammatory activity | srrjournals.com |

| 6-chloro benzimidazoles | C-6 of Benzimidazole | Chloro | Used in synthesis of antibacterial agents | mdpi.com |

Computational Chemistry and in Silico Approaches in the Study of Benzimidazole, 2 4 Pyrimidinyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Through molecular docking simulations, researchers can estimate the binding affinity, often expressed as a docking score or estimated free energy of binding, which helps in ranking potential drug candidates. These simulations also identify "interaction hotspots," which are key amino acid residues within the protein's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. For the 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold, a precursor to potent kinase inhibitors, initial screening and data mining identified it as a strong inhibitor of both Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 4 (CDK4), with an IC50 value of 4 nM for both. nih.govmdpi.com

The therapeutic effects of Benzimidazole (B57391), 2-(4-pyrimidinyl)- derivatives are often attributed to their ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. Molecular docking studies have been extensively performed to understand the binding of these compounds to various kinases. For instance, the 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold was identified as a potent inhibitor of CDK1 and CDK4. nih.govmdpi.com Subsequent structure-activity relationship (SAR) studies, guided by docking, led to the development of more selective inhibitors. Modifications, such as the replacement of a phenyl ring with pyridine (B92270) and the introduction of a piperazine (B1678402) ring, significantly improved selectivity for CDK4. nih.gov This iterative process of docking and chemical modification has been instrumental in optimizing the lead compounds.

| Compound Scaffold | Target Kinase(s) | Reported IC50 |

| 2-anilino-2,4-pyrimidinyl-benzimidazole | CDK1, CDK4 | 4 nM |

This table summarizes the inhibitory activity of a key benzimidazole scaffold against specific protein kinases as identified through screening and computational studies.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of the ligand and the protein, and for evaluating the stability of the predicted binding pose. By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions observed in docking are maintained over time, thus providing a more accurate assessment of the binding stability.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF)) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is critical for understanding the reactivity of the molecule and the nature of its interactions with the target protein. For instance, the calculated partial charges on atoms can help in rationalizing the observed hydrogen bonding patterns in the active site.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with diverse chemical scaffolds. For the broader class of kinase inhibitors, high-throughput screening of extensive chemical libraries has been a successful strategy for identifying initial hits. mdpi.com

Chemoinformatics and Data Mining in Benzimidazole Research

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of benzimidazole research, chemoinformatics tools are used to manage and analyze vast amounts of data generated from high-throughput screening, computational simulations, and experimental assays. Data mining of extensive chemical libraries was the initial step that led to the discovery of the 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold as a potent kinase inhibitor. nih.govmdpi.com By identifying patterns and relationships within this data, researchers can gain insights into structure-activity relationships and guide the design of future experiments.

In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)

In modern drug discovery, in silico methods are pivotal for prioritizing compounds for synthesis and experimental testing. One such prominent tool is the Prediction of Activity Spectra for Substances (PASS), a computer program that estimates the likely biological activities of a compound based on its two-dimensional structural formula. nih.govresearchgate.net The prediction is founded on the principle that a compound's biological activity is a function of its structure. nih.gov The PASS algorithm analyzes the structure of a query molecule by comparing it to the structures of a vast training set of well-known biologically active substances. nih.govresearchgate.net

The output from a PASS analysis is a list of potential biological activities, each with a corresponding probability for the compound to be active (Pa) and inactive (Pi). researchgate.netscispace.com These activities can range from pharmacological effects and mechanisms of action to specific toxicities like carcinogenicity or mutagenicity. nih.gov The interpretation of the Pa value is crucial:

If Pa > 0.7 , there is a high probability of observing the activity experimentally, and the compound is likely a close structural analog of a known bioactive molecule. researchgate.netscispace.com

If 0.5 < Pa < 0.7 , the compound is still likely to exhibit the activity, but it is less similar to known pharmaceutical agents. researchgate.netscispace.com

If Pa < 0.5 , the likelihood of finding the activity is low, but if confirmed, the compound could represent a novel chemical entity (NCE) for that specific activity. researchgate.netscispace.com

The PASS database is extensive, containing information on hundreds of thousands of organic compounds, allowing it to predict thousands of types of biological activities with an average accuracy reported to be above 95%. researchgate.net

While specific PASS prediction data for Benzimidazole, 2-(4-pyrimidinyl)- is not available in the cited literature, the methodology has been successfully applied to the broader benzimidazole class. For instance, PASS-assisted in silico approaches have been used to evaluate novel 2-substituted benzimidazole derivatives, demonstrating the utility of this tool for this scaffold. nih.gov Given the wide array of pharmacological activities associated with benzimidazole derivatives—including anti-inflammatory, antimicrobial, antiviral, and anticancer effects—PASS serves as a valuable preliminary screening tool to identify the most promising biological activities for a new derivative like Benzimidazole, 2-(4-pyrimidinyl)- before undertaking extensive and costly experimental screening. nih.govnih.gov

Pre Clinical Investigations and Biological Target Modulations of Benzimidazole, 2 4 Pyrimidinyl Derivatives

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental to the initial screening and characterization of novel chemical entities. For derivatives of 2-(4-pyrimidinyl)-benzimidazole, these assays have been instrumental in profiling their biological activities, particularly in the context of cancer.

Assessment of Cellular Pathway Modulation in Oncology Models

Derivatives of 2-(4-pyrimidinyl)-benzimidazole have demonstrated the ability to interfere with key signaling pathways that are often dysregulated in cancer. These compounds have shown potent antiproliferative effects by targeting crucial cellular machinery involved in cell growth, division, and survival.

One prominent area of investigation involves the inhibition of cyclin-dependent kinases (CDKs). A series of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives were identified as potent inhibitors of the transcriptional CDKs 9 and 12. nih.gov The inhibition of these transcriptional CDKs is a promising strategy in cancer therapy as it can induce apoptosis by preventing the transcription of key anti-apoptotic proteins and oncogenes, such as Mcl-1 and Myc. nih.gov

Another critical target is the Hedgehog (Hh) signaling pathway, which plays a vital role in cell growth and differentiation and is aberrantly activated in several cancers. Novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed and shown to be potent inhibitors of this pathway, demonstrating their potential to disrupt tumor progression. nih.gov

Furthermore, research has repurposed a benzimidazole (B57391) derivative, initially developed as a Poly(ADP-ribose) polymerase (PARP) inhibitor, as a potent inhibitor of Protein Kinase N2 (PKN2). nih.gov PKN2 is a kinase of interest in various cancers, including prostate, colon, and breast cancer, where it is implicated in regulating the cell cycle, cell adhesion, and cytoskeleton organization. nih.gov Additionally, scaffolds of 2-anilino-4-(benzimidazol-2-yl)pyrimidines have been shown to act as multikinase inhibitors, targeting cancer-related kinases such as Aurora B, PLK1, FAK, and VEGF-R2, leading to antiproliferative activity in various cancer cell lines. nih.gov

Evaluation of Inhibitory Potency against Specific Enzymes and Cellular Targets

The biological activity of these compounds is underpinned by their ability to inhibit specific molecular targets with high potency. Quantitative assays have been employed to determine their inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ), providing a measure of their efficacy at the molecular level.

For instance, a specific benzimidazole compound was validated as a highly potent inhibitor of PKN2 with an IC₅₀ of 0.064 μM and a reported inhibitor constant (Kᵢ) of 0.040 μM. nih.gov This compound also showed inhibitory activity against other kinases like PKN1 and CLK4, albeit at lower potencies. nih.gov

In the realm of CDK inhibition, certain 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives displayed remarkable anticancer potency against a panel of human cancer cell lines. nih.gov As shown in the table below, compounds 4m and 4q emerged as particularly effective, not only exhibiting low micromolar IC₅₀ values against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells but also acting as the most potent inhibitors of CDK9 and CDK12 in the series. nih.gov

| Compound | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Target Kinase Inhibition |

|---|---|---|---|---|

| 4g | 7.59 | - | 5.08 | CDK9/12 |

| 4j | 8.54 | - | - | CDK9/12 |

| 4m | 3.56 | 6.39 | 2.18 | CDK9/12 (Most Potent) |

| 4q | 5.88 | 9.71 | 8.19 | CDK9/12 (Most Potent) |

| Doxorubicin (Control) | 4.50 | 5.57 | 4.17 | - |

Beyond cancer, aminobenzimidazole derivatives have been identified as potent dual inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. mdpi.com

In Vitro Antimicrobial Efficacy in Microbiological Models (Excluding Clinical Relevance)

The structural versatility of the 2-(4-pyrimidinyl)-benzimidazole scaffold has also been leveraged to develop potent antimicrobial agents. In vitro studies have demonstrated the efficacy of these derivatives against a range of pathogenic bacteria, fungi, and parasites.

Antibacterial Spectrum and Resistance Studies in Bacterial Cultures (e.g., Gram-positive, Gram-negative)

Derivatives of this chemical family have shown significant promise as broad-spectrum antibacterial agents. A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria of clinical importance, with certain compounds inhibiting bacterial growth at low micromolar minimal inhibitory concentrations (MICs). These compounds were noted to be particularly effective against enterococci.

Furthermore, specific aminobenzimidazole compounds have demonstrated excellent antibacterial activity against a wide array of problematic pathogens responsible for both hospital and community-acquired infections. mdpi.com Their spectrum of activity includes staphylococci, streptococci, enterococci, and mycobacteria. mdpi.com A crucial finding from these studies is that the antibacterial potency of these novel compounds was unaffected by common resistance phenotypes, including resistance to fluoroquinolones. mdpi.com Time-kill assays confirmed that these agents are bactericidal, causing a significant reduction in viable cells of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis within 24 hours. mdpi.com

Antifungal and Antiparasitic Activities in Fungal/Parasitic Cultures

The antimicrobial investigations of benzimidazole derivatives extend to eukaryotic pathogens, including fungi and protozoan parasites. The benzimidazole scaffold itself is known for its antifungal properties against a variety of fungi such as Aspergillus and Candida.

More specifically, fused heterocyclic systems incorporating the benzimidazole and pyrimidine (B1678525) rings have yielded potent antiparasitic agents. A study on pyrimido[1,2-a]benzimidazole (B3050247) derivatives identified compounds with excellent and selective activity against protozoan parasites. As detailed in the table below, derivative 2a , which has a 3-fluorophenyl substituent, was highly active against both the promastigote and amastigote stages of Leishmania major, with EC₅₀ values in the nanomolar range. Another compound from the same series, 3b , showed considerable activity and selectivity against Toxoplasma gondii.

| Compound | Target Organism | EC₅₀ (µM) |

|---|---|---|

| 2a | Leishmania major (promastigotes) | 0.14 |

| Leishmania major (amastigotes) | 0.43 | |

| 3b | Toxoplasma gondii | 1.1 |

Exploration in Animal Models of Disease (Focus on Target Engagement and Pharmacodynamic Effects)

Following promising in vitro results, the evaluation of 2-(4-pyrimidinyl)-benzimidazole derivatives has progressed to in vivo animal models to assess their pharmacokinetic properties and pharmacodynamic effects. These studies are crucial for understanding how the compounds behave in a complex biological system and for validating their mechanism of action by confirming target engagement.

Research on 4-(2-pyrimidinylamino)benzamide derivatives, potent inhibitors of the Hedgehog signaling pathway, has included in vivo evaluation in rodent models. nih.gov Several compounds were assessed for their pharmacokinetic profiles, with compound 23b demonstrating satisfactory properties suitable for in vivo studies. nih.gov

In another study, two promising candidates, 12af and 12bf , were selected based on their high potency and optimal pharmacokinetic profiles for evaluation in a nude mouse tumor model. nih.gov Although these specific compounds did not demonstrate strong antitumor efficacy in the LS-174T xenograft model, their potent inhibition of the Hedgehog signaling pathway and excellent pharmacokinetic properties confirmed their status as promising candidates for further evaluation in other relevant tumor models. nih.gov These studies underscore the importance of animal models in bridging the gap between in vitro potency and potential therapeutic application, focusing on target engagement and pharmacodynamic responses to guide further optimization.

Studies in Induced Inflammation Models (Mechanism-focused, not therapeutic outcome)

Derivatives of the Benzimidazole, 2-(4-pyrimidinyl)- class have been investigated in various models of induced inflammation to elucidate their mechanism of action, which primarily involves the modulation of key inflammatory pathways and mediators.

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, benzimidazole derivatives have demonstrated the ability to inhibit the secretion of crucial pro-inflammatory cytokines. researchgate.netresearchgate.net The mechanism involves blocking Toll-like receptor (TLR) signaling pathways, which are instrumental in initiating the inflammatory cascade upon recognition of pathogenic molecules like LPS. researchgate.net Specifically, certain benzimidazole inhibitors can block the kinase activity of IRAK-1 and IRAK-4, critical downstream components of TLR signaling. researchgate.net This interruption leads to a dose-dependent reduction in the release of cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.net

Further mechanistic studies have focused on the enzymatic drivers of inflammation. The anti-inflammatory effects of these compounds are linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators. nih.govnih.govtandfonline.com Molecular docking studies suggest that these derivatives can bind effectively within the active sites of COX-1 and COX-2. nih.gov Beyond COX, other enzymes in the inflammatory cascade have been identified as targets. These include Phospholipase A2 (PLA2), which releases arachidonic acid (the substrate for COX enzymes), and 5-lipoxygenase (5-LOX), which produces another class of inflammatory mediators called leukotrienes. nih.govnih.gov By inhibiting these enzymes, benzimidazole derivatives can effectively suppress the production of a broad range of inflammatory molecules. Some derivatives have also been shown to target the NLRP3 inflammasome, a protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. nih.gov

Table 1: Mechanistic Effects of Benzimidazole Derivatives in Induced Inflammation Models This table is interactive. You can sort and filter the data.

| Compound Class | Model System | Key Mechanistic Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Benzimidazole Derivatives | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6 Secretion | Effective inhibition of cytokine release. | researchgate.net |

| Benzimidazole Inhibitor | TLR-stimulated Bone Marrow-Derived Macrophages (BMDMs) | IRAK-1/4 Kinases | Inhibition of kinase activity, blocking TLR signaling and reducing RANTES and IL-6 secretion. | researchgate.net |

| 2-Substituted Benzimidazoles | In silico Docking | COX-1, COX-2, Phospholipase A2 | Significant binding affinity, suggesting inhibition of inflammatory mediator synthesis. | nih.gov |

| Pyrimidin-4-yl-benzimidazole | In vitro Enzyme Immunoassay | COX-2 | Potent inhibitory activity with an IC50 of 3.5 μM. | tandfonline.com |

| Benzimidazole Derivatives | Ethanol-treated Rodent Brain | NLRP3 Inflammasome | Reduced expression of NLRP3, Caspase-1, IL-1β, and IL-18. | nih.gov |

Pre-clinical Anti-infective Models (Mechanism-focused, not therapeutic outcome)

The anti-infective properties of benzimidazole derivatives have been explored against a range of pathogens, with research focusing on identifying their specific molecular targets within the infectious organisms.

A primary mechanism of antifungal action is the disruption of microtubule structures. nih.gov Studies on fungal pathogens like Botrytis cinerea have shown that benzimidazole-containing compounds act as tubulin polymerization inhibitors. nih.gov They bind to β-tubulin, a key protein component of microtubules, thereby preventing its assembly into functional microtubules. nih.gov This action disrupts essential cellular processes that depend on a dynamic cytoskeleton, such as cell division and intracellular transport, ultimately leading to fungal cell death. nih.govnih.gov Microscopic observations confirm that these compounds cause significant alterations to the normal morphology of fungal mycelia. nih.gov

In the context of antibacterial action, a different mechanism has been identified. Some benzimidazole derivatives target bacterial fatty acid biosynthesis. This pathway is essential for building bacterial cell membranes and is distinct from the equivalent pathway in mammals, making it an attractive target.

Against parasitic organisms, derivatives such as pyrimido[1,2-a]benzimidazoles have shown activity, although the precise mechanisms are still under investigation. The selectivity of these compounds for parasites like Toxoplasma gondii over host cells suggests the involvement of a parasite-specific target or pathway. The global preclinical pipeline for antibacterial agents highlights the ongoing search for compounds with novel mechanisms, including those that target virulence factors or potentiate existing antibiotics, areas where benzimidazole derivatives could potentially contribute. nih.govwho.int

Table 2: Mechanistic Effects of Benzimidazole Derivatives in Pre-clinical Anti-infective Models This table is interactive. You can sort and filter the data.

| Compound Class | Organism | Key Mechanistic Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Benzimidazole-containing Flavonols | Botrytis cinerea (Fungus) | β-Tubulin | Inhibition of tubulin polymerization, alteration of mycelial morphology. | nih.gov |

| 1H-Benzimidazol-2-yl Hydrazones | Porcine brain (tubulin source) | Tubulin Polymerization | Elongation of the nucleation phase and slowing of polymerization. | nih.gov |

| 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole | P. aeruginosa, E. coli (Bacteria) | Not specified | Good antibacterial activity with MIC values of 7.22 and 6.54 µM, respectively. | tandfonline.com |

| 2-Methyl Benzimidazole Derivatives | S. aureus, E. coli (Bacteria) | Not specified | Moderate to good activity against Gram-positive and Gram-negative pathogens. | nih.gov |

Mechanistic Elucidation in Biological Systems (Focus on molecular and cellular events, not clinical application)

At the molecular and cellular level, benzimidazole, 2-(4-pyrimidinyl)- and related derivatives function primarily as inhibitors of protein kinases, which are enzymes that regulate a vast number of cellular processes by adding phosphate (B84403) groups to other proteins.

A significant body of research has identified these compounds as potent inhibitors of various cancer-related protein kinases. nih.gov For example, 2-(4-pyridyl)-benzimidazoles have been repurposed as chemical tools to investigate Protein Kinase N2 (PKN2), an understudied kinase implicated in cell cycle regulation and cytoskeleton organization. nih.gov One such compound was found to inhibit PKN2 with a high potency (IC₅₀ of 0.064 μM and a Kᵢ of 0.040 μM). nih.gov Similarly, 2-anilino-4-(benzimidazol-2-yl)-pyrimidines have been shown to be multi-kinase inhibitors, targeting enzymes like Aurora B, PLK1, FAK, and VEGF-R2, which are all crucial for cell division and proliferation. nih.gov

The flexible structure of some derivatives, such as bis-benzimidazoles, allows them to bind with high affinity to the minor groove of DNA. This interaction can inhibit the function of enzymes like topoisomerase I and II, which are essential for managing DNA topology during replication and transcription, thereby blocking DNA synthesis. nih.gov Other benzimidazole derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov Veliparib, a benzimidazole-4-carboxamide derivative, inhibits PARP-1 and PARP-2, preventing cancer cells from repairing DNA damage and leading to cell death. nih.gov

Table 3: Modulation of Specific Biological Targets by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Biological Target | Type of Modulation | Potency/Effect | Reference(s) |

|---|---|---|---|---|

| 2-(4-pyridyl)-benzimidazole (Compound 5) | Protein Kinase N2 (PKN2) | Inhibition | IC₅₀ = 0.064 μM; Kᵢ = 0.040 μM | nih.gov |

| 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines | Aurora B, PLK1, FAK, VEGF-R2 | Inhibition | Antiproliferative activity in submicromolar concentrations. | nih.gov |

| Veliparib | PARP-1, PARP-2 | Inhibition | Kᵢ = 5.2 nM (PARP-1), 2.9 nM (PARP-2) | nih.gov |

| Rucaparib | PARP-1, -2, -3 | Inhibition | IC₅₀ = 0.8 nM (PARP-1), 0.5 nM (PARP-2), 28 nM (PARP-3) | nih.gov |

| 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene | Spleen Tyrosine Kinase (Syk) | Inhibition | Suppression of downstream kinases in the NF-κB pathway. | researchgate.net |

Future Directions and Research Perspectives in Benzimidazole, 2 4 Pyrimidinyl Chemistry

The landscape of medicinal chemistry is continually evolving, with a significant focus on the development of novel therapeutic agents that are both effective and highly specific. Within this context, the "Benzimidazole, 2-(4-pyrimidinyl)-" scaffold has emerged as a structure of considerable interest, demonstrating a wide array of biological activities. This article explores the future directions and research perspectives in the chemistry of this promising compound, delving into the design of multi-targeted analogues, the development of sustainable synthetic methods, the integration of advanced analytical techniques, the exploration of new biological roles, and its strategic development as a privileged structure for chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.